molecular formula C9H8N2O2 B1609689 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde CAS No. 1006464-09-0

3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1609689
M. Wt: 176.17 g/mol
InChI Key: JWGODRWFMKXNGH-UHFFFAOYSA-N
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Description



  • 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O .

  • It is also known by other names such as 3-(5-Methyl-2-furyl)butanal and β,5-Dimethyl-2-furanpropanal .

  • The compound has a molar mass of approximately 152.19 g/mol .





  • Synthesis Analysis



    • The synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde can involve various methods, including Wittig reactions , oxidation , or hydrogenation of suitable precursors.

    • For a detailed synthesis analysis, relevant research papers should be consulted.





  • Molecular Structure Analysis



    • The molecular structure of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring with a furan group attached.

    • The furan group contributes to its aromatic character and reactivity.





  • Chemical Reactions Analysis



    • The compound can participate in various chemical reactions, including condensation reactions , reductions , and oxidations .

    • Specific reactions would depend on the reaction conditions and other reactants involved.





  • Physical And Chemical Properties Analysis



    • Density : Approximately 1.0 g/cm³ .

    • Boiling Point : Around 172.9°C at 760 mmHg .

    • Vapor Pressure : Approximately 1.3 mmHg at 25°C .

    • Flash Point : About 66.9°C .

    • Index of Refraction : 1.468 .

    • Polar Surface Area : 30 Ų .

    • Polarizability : 16.8 × 10⁻²⁴ cm³ .




  • Scientific Research Applications

    Application in Organic Chemistry

    • Field : Organic Chemistry
    • Application Summary : The compound is used in the One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose . This process is part of the development of alternative methods for processing renewable raw material sources .
    • Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurs at room temperature in 1 hour .
    • Results : The reaction yields two products 2a and 2b in a 4:1 ratio . The structures of these products were elucidated using physicochemical analytical methods .

    Application in Food Science

    • Field : Food Science
    • Application Summary : The compound 3-(5-methyl-2-furyl) butanal has been evaluated for its potential as a flavoring agent .
    • Methods of Application : The evaluation involves a comprehensive review of the substance’s properties, intake estimation, and toxicity .
    • Results : An appropriate NOAEL (No Observed Adverse Effect Level) of 5.9mg/kg bw per day was derived for 3-(5-methyl-2-furyl) butanal .

    Application in Microbiology

    • Field : Microbiology
    • Application Summary : 3-(5-Methyl-2-furyl)butanal has been studied for its potential as an antibacterial agent.
    • Methods of Application : The compound is tested against gram-negative bacteria, including Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa.
    • Results : The research suggests that it exhibits activity against these bacteria.

    Application in Chemical Industry

    • Field : Chemical Industry
    • Application Summary : Furan compounds, including 3-(5-methyl-2-furyl) derivatives, are especially interesting because they have many applications in the chemical industry .
    • Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurs at room temperature in 1 hour .
    • Results : The reaction yields two products 2a and 2b in a 4:1 ratio . The structures of these products were elucidated using physicochemical analytical methods .

    Application in Pharmaceutical Research

    • Field : Pharmaceutical Research
    • Application Summary : The compound 3-(5-methyl-2-furyl) butanal has been evaluated for its potential as a pharmaceutical research tool .
    • Methods of Application : The evaluation involves a comprehensive review of the substance’s properties, intake estimation, and toxicity .
    • Results : An appropriate NOAEL (No Observed Adverse Effect Level) of 5.9mg/kg bw per day was derived for 3-(5-methyl-2-furyl) butanal .

    Application in Flavors and Fragrances

    • Field : Flavors and Fragrances
    • Application Summary : The compound 3-(5-methyl-2-furyl) butanal has been evaluated for its potential as a flavoring and fragrance agent .
    • Methods of Application : The evaluation involves a comprehensive review of the substance’s properties, intake estimation, and toxicity .
    • Results : An appropriate NOAEL (No Observed Adverse Effect Level) of 5.9mg/kg bw per day was derived for 3-(5-methyl-2-furyl) butanal .

    Safety And Hazards



    • The compound is flammable and may cause skin and eye irritation .

    • Precautions include using protective gear, avoiding inhalation, and keeping away from heat and open flames.

    • For detailed safety information, consult relevant safety data sheets.




  • Future Directions



    • Further research could explore the compound’s applications in flavor and fragrance , pharmaceuticals , or organic synthesis .

    • Investigating its biological activity and potential therapeutic uses would be valuable.




    Remember to consult scientific literature for more detailed information and specific studies related to this compound. 🌟


    properties

    IUPAC Name

    5-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JWGODRWFMKXNGH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(O1)C2=C(C=NN2)C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H8N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30429407
    Record name 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30429407
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    176.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde

    CAS RN

    1006464-09-0
    Record name 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30429407
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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